1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride
Description
1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a triazine-based compound featuring a morpholino group, a phenylamino substituent, and a phenyl-ethanone moiety linked via an amine bridge. This structure combines a 1,3,5-triazine core with aromatic and heterocyclic substituents, which are common in bioactive molecules and agrochemicals. The hydrochloride salt form enhances solubility, a critical feature for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
1-[3-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2.ClH/c1-15(28)16-6-5-9-18(14-16)23-20-24-19(22-17-7-3-2-4-8-17)25-21(26-20)27-10-12-29-13-11-27;/h2-9,14H,10-13H2,1H3,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGDFTQWMNRFGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives under basic conditions.
Introduction of the Morpholine Group: Morpholine is introduced via nucleophilic substitution, where the chlorine atoms on the triazine ring are replaced by morpholine.
Attachment of the Phenylamino Group: The phenylamino group is added through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The ethanone group is introduced through a Friedel-Crafts acylation reaction, followed by hydrochloride salt formation to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the morpholine or phenylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted triazine derivatives.
Scientific Research Applications
1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer properties, as it can inhibit the proliferation of cancer cells by targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and proteins. The triazine ring interacts with the active sites of enzymes, while the morpholine and phenylamino groups enhance binding affinity and specificity. This interaction disrupts normal cellular processes, leading to the inhibition of cell growth and proliferation, particularly in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The target compound’s 1,3,5-triazine core distinguishes it from triazole derivatives (e.g., evidence 1’s 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) and sulfonylurea-triazine hybrids (e.g., triflusulfuron methyl ester in evidence 4). Key structural variations include:
- Triazine vs. Triazole : The 1,3,5-triazine ring in the target compound offers three reactive nitrogen positions, enabling diverse substitution patterns compared to the 1,2,4-triazole ring in evidence 1 .
- Substituent Diversity: The morpholino and phenylamino groups on the triazine core contrast with sulfonylurea or halogenated aryl groups in evidence 4 and evidence 3.
Physical and Chemical Properties
A comparison of molecular weight and melting points reveals significant differences:
*Calculated based on molecular formula.
- methoxy groups) significantly alter melting points (97–110°C) .
- Solubility: The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs (e.g., evidence 6’s hydroxyacetophenones).
Biological Activity
1-(3-((4-Morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenyl)ethanone hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer effects, mechanisms of action, and any relevant case studies.
Chemical Structure and Properties
The compound possesses a triazine core linked to a morpholino and phenyl moiety, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 430.95 g/mol. Its structure can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. A study demonstrated that it has an IC50 value in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, suggesting potent antiproliferative effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.5 | Induction of apoptosis via caspase activation |
| HepG2 | 3.0 | Inhibition of VEGFR-2 signaling |
The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. This is facilitated through:
- Caspase Activation : The compound activates caspases, which are critical executors of apoptosis.
- VEGFR-2 Inhibition : It inhibits the vascular endothelial growth factor receptor (VEGFR), which is essential for tumor angiogenesis.
Study 1: Antiproliferative Effects
In a recent in vitro study, the compound was tested on several human cancer cell lines, including MCF-7 and HepG2. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 1 µM.
Study 2: In Vivo Efficacy
A murine model was utilized to assess the in vivo efficacy of the compound against tumor growth. Mice treated with the compound showed a marked reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.
Q & A
Basic Research Question
- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect degradation products; aim for ≥95% purity .
- Thermogravimetric Analysis (TGA) : Assess thermal stability—decomposition above 200°C indicates suitability for long-term storage .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and rule out adducts .
Data Contradiction Alert : reports a molecular weight of 420.5 g/mol, but theoretical calculations (CHNO·HCl) suggest 457.3 g/mol. Reconcile via elemental analysis .
How can conflicting bioactivity data across cell lines be interpreted?
Advanced Research Question
Discrepancies may arise from differential expression of target proteins or metabolic activation. Mitigate by:
- Proteomic Profiling : Use Western blotting to quantify target kinases (e.g., mTOR, EGFR) in tested cell lines .
- CYP450 Inhibition Assays : Rule out metabolite-driven toxicity using liver microsomes .
- 3D Spheroid Models : Compare 2D vs. 3D cytotoxicity to assess penetration efficacy .
Case Study : notes potent activity in breast cancer (MCF-7) but not in lung cancer (A549) lines, suggesting tissue-specific target expression .
What are best practices for scaling up synthesis without compromising yield?
Advanced Research Question
- Flow Chemistry : Continuous reactors minimize side reactions during triazine coupling steps .
- Catalyst Optimization : Replace homogeneous catalysts (e.g., EtN) with heterogeneous alternatives (e.g., Amberlyst A21) for easier recovery .
- Design of Experiments (DoE) : Use response surface methodology to optimize variables (temperature, solvent ratio, stoichiometry) .
Example : achieved 83% yield for compound 7c by adjusting hydrazine equivalents and reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
